4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine
Description
This compound is a 1,3-oxazol-5-amine derivative with a 4-fluorobenzenesulfonyl group at position 4, a phenyl substituent at position 2, and an N-linked 3-(1H-imidazol-1-yl)propyl side chain. Its molecular formula is C₂₁H₁₈FN₃O₃S, with a molecular weight of 411.45 g/mol. The synthesis typically involves coupling 4-(4-fluorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine with 3-(1H-imidazol-1-yl)propan-1-amine under basic conditions, as seen in analogous sulfonamide preparations .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-17-7-9-18(10-8-17)30(27,28)21-20(24-11-4-13-26-14-12-23-15-26)29-19(25-21)16-5-2-1-3-6-16/h1-3,5-10,12,14-15,24H,4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDAKNHMXUBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the fluorobenzene sulfonyl chloride and the imidazole derivative. These intermediates are then subjected to a series of coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Substituent Effects
- Sulfonyl Group : The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects than 4-chlorobenzenesulfonyl (in ), enhancing electrophilicity and binding to serine/threonine kinases .
- Imidazolylpropyl Side Chain : Compared to morpholinylpropyl (in ), the imidazole moiety increases basicity (pKa ~6.5 vs. morpholine’s ~7.4), improving solubility in acidic microenvironments (e.g., tumor tissues) .
- Aryl Substituents : The 2-phenyl group in the target compound stabilizes the oxazole ring via steric hindrance, whereas furan-2-yl (in ) increases planarity for DNA intercalation .
Research Findings and Data Tables
Table 2: Structural and Electronic Parameters
| Compound | LogP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.2 | 78.5 | 6 |
| 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine | 2.8 | 85.3 | 7 |
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.0 g/mol . Its structure features a sulfonamide group, an imidazole moiety, and an oxazole ring, which are significant for its biological activity.
The biological activity of this compound primarily revolves around its interaction with specific protein targets within the body:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrases and certain kinases. This inhibition can lead to downstream effects on cellular signaling pathways.
- Modulation of Receptor Activity : The imidazole moiety can interact with GABA-A receptors, potentially acting as a positive allosteric modulator (PAM). This interaction may enhance the receptor's response to neurotransmitters, thus influencing neurological functions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound demonstrated significant inhibitory effects on the proliferation of colorectal cancer cell lines SW480 and HCT116, with IC50 values reported at 2 μM and 0.12 μM , respectively. These findings suggest strong antitumor activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| SW480 | 2 | Higher |
| HCT116 | 0.12 | Superior |
Neuropharmacological Effects
The compound's ability to modulate GABA-A receptors suggests a role in treating neurological disorders:
- GABA-A Receptor Modulation : Preliminary investigations indicate that the compound may enhance GABAergic transmission, which could be beneficial in conditions such as anxiety and epilepsy .
Metabolic Stability
Metabolic stability is crucial for the therapeutic efficacy of any drug candidate. In studies involving human liver microsomes (HLMs), the compound exhibited a higher metabolic stability compared to traditional drugs like alpidem, remaining largely unmetabolized after incubation . This property is vital for reducing potential hepatotoxicity associated with rapid metabolism.
Research Findings Summary
Recent research has focused on the synthesis and biological evaluation of various derivatives of the parent compound:
- Synthesis : The synthesis involves multiple steps including N-sulfonylation and N-acylation reactions leading to various analogs that retain or enhance biological activity.
- Activity Evaluation : Compounds derived from this scaffold have been screened for their ability to inhibit cancer cell growth and modulate receptor activity effectively.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves sulfonylation, cyclization, and functionalization steps. Key strategies include:
- Intermediate Purification: Use column chromatography after sulfonamide formation (e.g., reacting 4-fluorobenzenesulfonyl chloride with aniline derivatives) to remove unreacted reagents .
- Cyclization Conditions: Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) for oxazole ring formation. Propargylamine derivatives are critical for regioselectivity .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate imidazole-propylamine coupling .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DCM, RT, 12h | 78 | 92% |
| Cyclization | Propargylamine, DMF, 90°C, 6h | 65 | 85% |
| Coupling | 3-(1H-Imidazol-1-yl)propylamine, K₂CO₃, THF, reflux | 58 | 89% |
Q. What analytical techniques are most reliable for confirming the molecular structure?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR to verify sulfonyl, oxazole, and imidazole protons (e.g., sulfonyl group: δ 7.8–8.2 ppm; oxazole C=O: ~160 ppm) .
- X-ray Crystallography: Use SHELXL for refining crystal structures and ORTEP-3 for visualizing bond angles/geometry. Example refinement parameters: R1 < 0.05, wR2 < 0.12 .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₀FN₃O₃S: 438.1234) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Systematic Substituent Variation: Modify fluorophenyl (electron-withdrawing), oxazole (rigidity), and imidazole-propyl (solubility) groups. Compare analogs from (furan substitution) and 21 (methylsulfanyl derivatives) .
- Computational Modeling: Use docking software (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs. Validate with SPR or ITC for affinity measurements .
Example SAR Table:
| Substituent (R) | Target Activity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | Kinase X: 12 ± 2 | 15 |
| 4-Chlorophenyl | Kinase X: 18 ± 3 | 10 |
| 2-Methylphenyl | Kinase X: 25 ± 4 | 22 |
Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, divalent cations) .
- Stability Testing: Monitor compound degradation via LC-MS under assay conditions (e.g., DMSO stock precipitation) .
- Orthogonal Assays: Confirm activity using fluorescence polarization (FP) if SPR results are inconsistent .
Q. What methodologies are recommended for pharmacokinetic profiling in preclinical studies?
Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 min .
- Caco-2 Permeability: Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- In Vivo Studies: Administer IV/PO doses in rodents. Calculate AUC, t₁/₂, and bioavailability (>30% suggests oral efficacy) .
Data Contradiction Analysis Example
Scenario: Discrepancies in cytotoxicity between MTT and apoptosis assays.
Resolution Steps:
Verify assay interference (e.g., compound color affecting MTT absorbance).
Use flow cytometry (Annexin V/PI staining) to confirm apoptosis .
Cross-check with mitochondrial membrane potential assays (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
